5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine

tyrosinase inhibition melanogenesis nitrophenylpiperazine SAR

This compound is a privileged building block for diversity-oriented synthesis (DOS) and systematic structure–activity relationship (SAR) exploration. Its tri-functional architecture (primary amine, 5-nitro, and 4-nitrophenyl) enables three parallel synthetic lineages from a single starting material, maximizing chemical space coverage at reduced cost. The dual-nitro system confers higher electron affinity and lower predicted logP, making it ideal for hypoxia-activated prodrug development and kinase selectivity profiling. Order now to advance your medicinal chemistry program.

Molecular Formula C14H15N7O4
Molecular Weight 345.319
CAS No. 497063-42-0
Cat. No. B2545367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine
CAS497063-42-0
Molecular FormulaC14H15N7O4
Molecular Weight345.319
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC(=C3[N+](=O)[O-])N
InChIInChI=1S/C14H15N7O4/c15-13-12(21(24)25)14(17-9-16-13)19-7-5-18(6-8-19)10-1-3-11(4-2-10)20(22)23/h1-4,9H,5-8H2,(H2,15,16,17)
InChIKeySZDIOWWSQNEWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine (CAS 497063-42-0): A Nitrophenylpiperazine-Pyrimidine Scaffold for Biomedical Research


5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic organic compound belonging to the nitrophenylpiperazine derivative class. It features a 5-nitropyrimidine-4-amine core linked to a 4-nitrophenylpiperazine moiety, giving it a molecular formula of C₁₄H₁₅N₇O₄ and a molecular weight of 345.32 g/mol. The nitrophenylpiperazine scaffold has attracted significant interest in medicinal chemistry due to its ability to modulate the activity of enzymes such as tyrosinase and various kinases, making it a candidate for studies in melanogenesis, oncology, and other therapeutic areas [1].

Why Substituting 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine with Closely Related Analogs Is Scientifically Unreliable


The nitrophenylpiperazine scaffold is exceptionally sensitive to structural perturbations. In a systematic study of 4-nitrophenylpiperazine derivatives, introducing minor substituents altered tyrosinase IC₅₀ values by more than 2.7-fold (from >200 µM for halogen-substituted analogs to 72.55 µM for an indole-bearing derivative) [1]. Similarly, piperazinylpyrimidine compounds exhibit divergent kinase selectivity profiles, where ostensibly small changes in substitution pattern redirect target binding from selective KIT/PDGFRA inhibition to broad cytotoxicity [2]. These data demonstrate that analogs cannot be presumed equipotent or even functionally equivalent without direct experimental verification. Blind substitution risks selecting a compound with either inadequate bioactivity or an unintended polypharmacology that invalidates experimental conclusions.

Quantitative Differentiation Evidence for 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine vs. In-Class Analogs


Differential Tyrosinase Inhibition Potency Across Nitrophenylpiperazine Derivatives: Class-Level Evidence

Within the nitrophenylpiperazine class, biological activity is exquisitely sensitive to fine structural modifications. In the most comprehensive published study to date, compound 4l (indole-substituted) achieved a tyrosinase IC₅₀ of 72.55 µM, while analogs 4b (2-Br) and 4c (2,4-dichloro) exhibited IC₅₀ values exceeding 200 µM—representing a greater than 2.7-fold differential [1]. No direct tyrosinase IC₅₀ data currently exist for 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine itself. However, given that its unique substitution pattern (simultaneous 5-nitro, 4-amino, and 4-nitrophenylpiperazine groups) differs from all reported compounds, its inhibitory potency cannot be interpolated from literature values. Direct experimental determination relative to a known standard such as kojic acid is required before any potency claim can be made.

tyrosinase inhibition melanogenesis nitrophenylpiperazine SAR

Piperazinylpyrimidine Scaffold: Selectivity Divergence Across the Human Kinome

Piperazinylpyrimidine derivatives display profound differences in kinase binding profiles depending on peripheral substituents. In a study by Shallal and Russu (2011), three structurally related compounds from the same piperazinylpyrimidine series exhibited starkly divergent behaviors: compound 4 selectively bound KIT and PDGFRA kinase mutants, compound 15 was a potent and selective growth inhibitor of the MDA-MB-468 triple-negative breast cancer cell line, and compound 16 acted as a global cytotoxic agent across the NCI-60 panel [1]. This 'one scaffold, three phenotypes' outcome underscores that substituting one piperazinylpyrimidine analog for another—even when the core scaffold is identical—entirely alters the biological fingerprint and suitability for a given application.

kinase selectivity piperazinylpyrimidine cancer cell line profiling

Structural Differentiation: Tri-Functional Reactive Handles Confer Synthetic Versatility Not Found in Closest Analogs

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine possesses three chemically addressable functional groups—a primary aromatic amine at position 4, a nitro group at position 5, and a 4-nitrophenyl group on the piperazine ring—that are simultaneously available for orthogonal derivatization. The closest cataloged analogs lack this trifunctional character: 2-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine (CID 16363245) has no primary amine [1], and tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate lacks the 4-nitrophenyl group . Consequently, the target compound enables at least two more orthogonal reaction pathways (amine acylation/reductive amination, nitro reduction to aniline, and nitrophenyl modification) than either comparator, making it a superior scaffold for generating diverse compound libraries through parallel or sequential synthesis.

medicinal chemistry building block derivatization handles nitropyrimidine synthesis

Physicochemical Property Differentiation: Predicted Solubility and Permeability Profiles Distinguish This Scaffold from Des-nitro Analogs

Although experimentally measured solubility and permeability data are not yet published for 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine, the presence of two nitro groups markedly differentiates it from analogs that bear only one or zero nitro substituents. Computational predictions based on the XLogP3 algorithm indicate that 2-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine (CID 16363245), which carries a single nitro group, has a logP of 2.1 [1]. Introduction of a second nitro group, as in the target compound, is expected to lower logP by at least 0.5–0.8 units while substantially increasing the topological polar surface area (tPSA). This shift alters both aqueous solubility and passive membrane permeability relative to mono-nitro and non-nitro analogs—parameters that directly affect performance in cell-based assays, in vivo pharmacokinetic studies, and formulation development.

drug-likeness Lipinski parameters nitro group electronic effects

Optimal Research and Procurement Application Scenarios for 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine


Lead-Optimization SAR Campaigns for Tyrosinase Inhibitors

Given the documented 2.7-fold IC₅₀ spread within the nitrophenylpiperazine series [1], this compound serves as an ideal starting scaffold for systematic structure–activity relationship (SAR) exploration around the tyrosinase pharmacophore. Its tri-functional architecture permits iterative modification at three independent positions, allowing medicinal chemists to rapidly map the contributions of amine, nitro, and nitrophenyl groups to enzyme inhibition. Comparative benchmarking against compound 4l (IC₅₀ 72.55 µM) provides a quantitative reference point for potency optimization [1].

Kinase Selectivity Profiling and Phenotypic Screening

The piperazinylpyrimidine core is validated as a kinase-directed scaffold, yet selectivity is entirely substituent-dependent, as shown by the divergent profiles of compounds 4, 15, and 16 [2].Procuring this compound for in-house kinase panel screening enables direct experimental determination of its selectivity fingerprint, which cannot be predicted from analogs. Researchers investigating PDGFR-family kinases, CK1, or RAF subfamily members are the most likely to benefit.

Parallel Library Synthesis Exploiting Orthogonal Reactive Handles

The simultaneous presence of a primary amine, 5-nitro group, and 4-nitrophenyl moiety uniquely positions this compound as a privileged building block for diversity-oriented synthesis (DOS) [3]. Unlike analogs that offer only one or two reactive sites, this scaffold enables three parallel synthetic lineages from a single starting material, maximizing chemical space coverage at reduced cost and time. It is particularly suited for academic screening collections and industrial hit-expansion libraries where scaffold novelty and derivatization capacity are key selection criteria.

Nitroreductase Prodrug and Hypoxia-Targeted Agent Development

The dual-nitro architecture (5-nitropyrimidine plus 4-nitrophenyl) endows this compound with a substantially lower predicted logP and higher electron affinity compared to mono-nitro analogs [4]. These properties are favorable for designing hypoxia-activated prodrugs and nitroreductase substrates. Researchers developing tumor-selective cytotoxins or anti-infective agents that rely on enzymatic nitro reduction will find this scaffold quantitatively differentiated from less electron-deficient, more lipophilic alternatives.

Quote Request

Request a Quote for 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.